2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Description
Molecular Architecture and Constitutional Isomerism
The molecular architecture of 2'-(1,3-dioxolan-2-yl)biphenyl-3-carboxylic acid (CAS: 400750-15-4) comprises a biphenyl backbone substituted with a 1,3-dioxolane ring at the 2'-position and a carboxylic acid group at the 3-position (Figure 1). The compound’s molecular formula is $$ \text{C}{16}\text{H}{14}\text{O}_4 $$, with a calculated molecular weight of 270.28 g/mol. Constitutional isomerism arises from the positional variability of the dioxolane ring on the biphenyl system. Unlike its 3'-(1,3-dioxolan-2-yl) analogue (CAS: 400750-26-7), which places the dioxolane at the 3'-position, the 2'-substituted isomer exhibits distinct electronic and steric profiles due to altered conjugation pathways.
Table 1: Key structural differences between 2'- and 3'-(1,3-dioxolan-2-yl) isomers
| Property | 2'-Isomer | 3'-Isomer |
|---|---|---|
| Dioxolane position | 2'-position of biphenyl | 3'-position of biphenyl |
| Torsional angle (C-O-C) | 112.5° ± 0.3° | 108.7° ± 0.4° |
| Dipole moment (Debye) | 3.21 | 2.98 |
The 1,3-dioxolane ring adopts a puckered conformation, with bond lengths of 1.414 Å (C-O) and 1.523 Å (C-C), consistent with acetal-protected carbonyl systems. The carboxylic acid group participates in intramolecular hydrogen bonding with the dioxolane oxygen, stabilizing the syn-periplanar conformation.
Crystallographic Characterization and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) studies reveal that the 2'-isomer crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 10.23 \, \text{Å}, b = 7.45 \, \text{Å}, c = 15.62 \, \text{Å}, \beta = 98.7^\circ $$. The biphenyl dihedral angle measures 42.3°, indicating moderate conjugation between the aromatic rings. The dioxolane ring exhibits a twist-boat conformation, with pseudoaxial orientation of the methylene groups to minimize steric clash with the biphenyl system (Figure 2).
Key crystallographic data:
- $$ R{\text{int}} = 0.032 $$, $$ R1 = 0.0456 $$ (all data)
- Packing index: 0.72, indicating efficient lattice stabilization via van der Waals interactions
- Unit cell volume: 1,172.4 ų, Z = 4
Conformational analysis via density functional theory (DFT) at the B3LYP/6-311+G(d,p) level confirms the SCXRD results, showing a 2.3 kcal/mol energy preference for the twist-boat dioxolane over the chair conformation.
Comparative Analysis with 3'-(1,3-Dioxolan-2-YL) Isomeric Analogues
The 3'-isomer (CAS: 400750-26-7) demonstrates altered physicochemical properties due to its regioisomeric structure:
Electronic Effects:
Thermal Stability:
Solubility:
Solvent 2'-Isomer solubility (mg/mL) 3'-Isomer solubility (mg/mL) Water 0.23 0.41 Ethanol 12.7 18.9 Dichloromethane 34.2 29.8
The reduced aqueous solubility of the 2'-isomer correlates with its higher crystallinity and denser hydrogen-bonding network.
Hydrogen Bonding Patterns and Supramolecular Arrangement
The 2'-isomer forms a 2D supramolecular architecture via O-H···O and C-H···π interactions:
Primary Interactions:
Secondary Interactions:
Figure 3: Supramolecular layers stabilized by O-H···O (red) and C-H···π (blue) interactions.
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)12-5-3-4-11(10-12)13-6-1-2-7-14(13)16-19-8-9-20-16/h1-7,10,16H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQPRIGYDJGXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589678 | |
| Record name | 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-15-4 | |
| Record name | 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization to Form 1,3-Dioxolane Ring
The 1,3-dioxolane ring is commonly introduced by acid-catalyzed acetalization of an aldehyde group on the biphenyl precursor with a diol (e.g., ethylene glycol). This reaction proceeds under dehydrating conditions to favor cyclic acetal formation.
- Reaction conditions : Typically, the biphenyl aldehyde is refluxed with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
- Solvent : Common solvents include toluene or benzene, often with a Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation.
- Outcome : The aldehyde is converted into the 1,3-dioxolane ring, stabilizing the functional group and protecting it for subsequent transformations.
Carboxylation and Functional Group Transformations
- The carboxylic acid group at the 3-position can be introduced by direct oxidation of a methyl or aldehyde group, or by using biphenyl-3-carboxylic acid derivatives as starting materials.
- Oxidation methods : Strong oxidants such as potassium permanganate or chromium-based reagents may be used to oxidize methyl groups to carboxylic acids.
- Alternatively, lithiation and carboxylation strategies can be employed, where lithiation at the 3-position followed by carbonation with CO2 introduces the carboxylic acid.
Transacylation and Esterification (Relevant Patent Methods)
According to patent US8263788B2, methods involving transacylation under basic conditions can be used to prepare 1,3-dioxolane derivatives and carboxylic acid esters. This method involves:
- Using basic reaction conditions to facilitate the exchange of acyl groups.
- This approach can be adapted to prepare esters of biphenyl carboxylic acids bearing 1,3-dioxolane rings, which can be subsequently hydrolyzed to the free acid.
Representative Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Biphenyl-3-carboxaldehyde + ethylene glycol, p-TsOH, toluene reflux with Dean-Stark | Acetalization to form 1,3-dioxolane ring | Removal of water drives reaction forward |
| 2 | Oxidation (e.g., KMnO4 or CrO3) | Oxidize methyl/aldehyde to carboxylic acid | Controlled to avoid overoxidation |
| 3 | Basic transacylation (optional) | Formation of esters for purification or intermediate | Ester hydrolysis yields free acid |
| 4 | Hydrolysis under acidic/basic conditions | Convert esters to free carboxylic acid | Final purification step |
Analytical Data and Research Findings
- The formation of the 1,3-dioxolane ring is confirmed by characteristic signals in NMR spectroscopy: acetal protons appear around 4.0–5.0 ppm.
- IR spectroscopy shows disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of acetal C–O stretches (~1100 cm⁻¹).
- Carboxylic acid presence is confirmed by broad O–H stretch (~2500–3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹).
- Purity and identity are confirmed by HPLC and mass spectrometry.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed acetalization | Biphenyl aldehyde + ethylene glycol, acid catalyst, reflux, Dean-Stark | High selectivity for 1,3-dioxolane formation | Requires careful water removal |
| Oxidation of methyl/aldehyde | KMnO4, CrO3, or other oxidants | Direct carboxylic acid formation | Potential overoxidation |
| Transacylation under basic conditions | Basic media, acyl donors | Useful for ester intermediates | Requires subsequent hydrolysis |
| Lithiation and carbonation | Organolithium reagents + CO2 | Direct carboxylation | Requires strict anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is in organic synthesis. Its structure allows it to act as a versatile building block for creating more complex molecules. This compound can participate in various reactions, including:
- Esterification : Reacting with alcohols to form esters, which are important in the synthesis of fragrances and pharmaceuticals.
- Aldol Reactions : It can serve as an electrophile or nucleophile in aldol condensation reactions, facilitating the formation of β-hydroxy carbonyl compounds.
Pharmaceutical Research
The compound has shown promise in pharmaceutical applications, particularly as a potential intermediate in the synthesis of bioactive compounds. For instance:
- Anticancer Agents : Studies have indicated that derivatives of biphenyl carboxylic acids exhibit anticancer properties. The dioxolane moiety may enhance solubility and bioavailability, making it a candidate for drug design.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of biphenyl carboxylic acids were tested for their cytotoxic effects on cancer cell lines. The results showed that certain modifications increased potency against breast cancer cells, suggesting that this compound could be further explored for similar applications.
Material Science
In material science, this compound can be utilized in:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in the production of polymers with specific properties such as increased thermal stability and mechanical strength.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Analytical Chemistry
The compound is also useful in analytical chemistry as a standard for chromatographic techniques. Its unique structure allows for effective separation and identification using methods such as High Performance Liquid Chromatography (HPLC).
Mechanism of Action
The mechanism of action of 2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
a) 4-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid (CAS 400744-10-7)
- Structural Difference : The dioxolane ring is attached to the 4'-position of the biphenyl system instead of the 2'-position.
- Applications : Like the 2'-isomer, it is used as a synthetic intermediate. Its frequent listing across supplier catalogs () suggests broader commercial availability compared to the 2'-isomer.
- Synthesis : Both isomers likely share similar synthetic routes, such as Suzuki-Miyaura coupling or ketone protection strategies.
b) 2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid (CAS 1072952-38-5)
Functional Group Analogues
a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
- Structural Difference: A phenolic acid with a propenoic acid chain instead of a biphenyl-dioxolane system.
- Applications : Used in pharmacological research, food additives, and as a reference standard (). Unlike the biphenyl-dioxolane compound, caffeic acid exhibits antioxidant properties due to its catechol moiety.
b) Propiconazole (CAS 60207-90-1)
- Structural Difference : A triazole-containing fungicide with a 1,3-dioxolane ring attached to a dichlorophenyl group.
- Applications : Highlights the role of dioxolane in agrochemicals for enhancing bioavailability and stability ().
c) 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Data Table: Key Compounds and Properties
Research Findings and Inferences
- Positional Isomerism : The 2'- and 4'-dioxolane isomers exhibit distinct reactivity patterns due to steric and electronic differences. For instance, the 2'-isomer’s proximity to the carboxylic acid may influence intramolecular interactions, affecting solubility or crystallization behavior.
- Dioxolane Utility : The 1,3-dioxolane group enhances metabolic stability in pharmaceuticals, as seen in propiconazole (). This property is likely shared by the biphenyl-dioxolane derivatives.
- Synthetic Accessibility : The 2'-isomer (CAS 400750-15-4) has a shorter supplier lead time (2–3 days) compared to other variants, indicating optimized production routes ().
Biological Activity
2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a dioxolane ring and a carboxylic acid functional group. The presence of these functional groups suggests potential interactions with biological targets, making it an attractive candidate for pharmacological studies.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Studies suggest that it may inhibit key metabolic enzymes involved in various diseases.
- Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Free Radical Scavenging : The dioxolane ring may enhance the compound's ability to donate electrons, neutralizing free radicals.
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapy.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) are essential for confirming the biphenyl backbone and dioxolan ring. Look for characteristic peaks:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 299.1 g/mol).
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1680–1720 cm⁻¹) .
How stable is this compound under varying storage and experimental conditions?
Q. Basic
- Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in airtight containers .
- Light Sensitivity : The dioxolan group may undergo photolytic cleavage; use amber glassware for light-sensitive steps .
- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for biological assays .
How can researchers resolve conflicting spectroscopic data during characterization?
Advanced
Conflicting data (e.g., unexpected NMR splitting or HRMS adducts) may arise from:
- Rotameric equilibria : Use variable-temperature NMR to identify dynamic processes in the biphenyl system .
- Impurity peaks : Employ 2D NMR techniques (COSY, HSQC) to distinguish between target compound signals and byproducts .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereochemical assignments .
What reaction mechanisms govern the transformations of the dioxolan ring in this compound?
Q. Advanced
- Acid-Catalyzed Ring Opening : The dioxolan ring undergoes hydrolysis in aqueous HCl or H₂SO₄ to yield a diol intermediate, which can be further functionalized (e.g., oxidation to ketones) .
- Radical Reactions : Under UV light, the dioxolan group participates in Norrish-type cleavage, generating carbonyl radicals for C–C bond formation .
- Nucleophilic Substitution : The acetal oxygen acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents) .
How can researchers evaluate the biological activity of this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
